Iprobenfos

Description

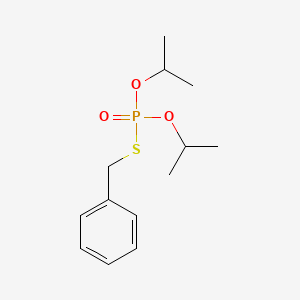

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOAHACKGGIURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058040 | |

| Record name | Iprobenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 20 °C | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26087-47-8 | |

| Record name | Iprobenfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprobenfos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iprobenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl diisopropyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPROBENFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Iprobenfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fungicidal Properties and Spectrum of Activity of Iprobenfos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprobenfos is a systemic organophosphorus fungicide that has been a cornerstone in the management of critical fungal diseases in rice and other agricultural crops. This technical guide provides a comprehensive overview of its fungicidal properties, spectrum of activity, and mode of action. A key focus is the inhibition of phospholipid biosynthesis, a mechanism that disrupts fungal cell membrane integrity and vital cellular processes. This document collates available quantitative data on its efficacy, details relevant experimental methodologies, and explores the downstream effects on crucial fungal signaling pathways, namely the Cell Wall Integrity (CWI) and the cyclic Adenosine Monophosphate-Protein Kinase A (cAMP-PKA) pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antifungal agents.

Introduction

This compound, an organothiophosphate fungicide, is recognized for its systemic properties, allowing for both protective and curative action against a range of phytopathogenic fungi. It is readily absorbed by the roots and leaves of plants and translocated throughout the plant system, providing comprehensive protection. The primary mode of action of this compound is the inhibition of phospholipid biosynthesis, which is crucial for the formation and function of fungal cell membranes. This disruption leads to a cascade of events, ultimately resulting in the inhibition of fungal growth and development.

Fungicidal Spectrum of Activity

This compound is most notably effective against rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Rhizoctonia solani. Its spectrum of activity also extends to other significant fungal pathogens affecting a variety of crops.

Quantitative Efficacy Data

The efficacy of a fungicide is quantitatively assessed by parameters such as the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). The following tables summarize the available data for this compound against key phytopathogenic fungi.

Table 1: EC50 Values of this compound against Phytopathogenic Fungi

| Fungal Species | Disease | Host Plant(s) | EC50 (µg/mL) | Reference(s) |

| Magnaporthe oryzae | Rice Blast | Rice | Data not available in a compiled format | |

| Rhizoctonia solani | Sheath Blight | Rice, various | Data not available in a compiled format | |

| Pyricularia oryzae | Rice Blast | Rice | Data not available in a compiled format | |

| Helminthosporium spp. | Stem Rot | Rice | Data not available in a compiled format | |

| Fusarium spp. | Various | Various | Data not available in a compiled format | |

| Alternaria spp. | Various | Various | Data not available in a compiled format |

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound

| Fungal Species | MIC (µg/mL) | Reference(s) |

| Magnaporthe oryzae | Data not available in a compiled format | |

| Rhizoctonia solani | Data not available in a compiled format | |

| Pyricularia oryzae | Data not available in a compiled format | |

| Various phytopathogenic fungi | Data not available in a compiled format |

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The primary fungicidal action of this compound stems from its ability to inhibit the biosynthesis of phospholipids, particularly phosphatidylcholine. Phosphatidylcholine is a major component of fungal cell membranes, essential for maintaining structural integrity, fluidity, and the function of membrane-bound enzymes.

The proposed mechanism involves the inhibition of the methylation of phosphatidylethanolamine to phosphatidylcholine. This disruption in the phospholipid biosynthetic pathway leads to an accumulation of precursor molecules and a deficiency in phosphatidylcholine, compromising the integrity and function of the fungal cell membrane.

Figure 1: Proposed mechanism of this compound via inhibition of phosphatidylcholine synthesis.

Downstream Effects on Fungal Signaling Pathways

The disruption of phospholipid biosynthesis and subsequent damage to the cell membrane are hypothesized to trigger cellular stress responses, leading to the dysregulation of key signaling pathways crucial for fungal growth, development, and pathogenicity.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress and regulates cell wall remodeling. Damage to the cell membrane caused by this compound likely leads to secondary stress on the cell wall, activating the CWI pathway. This sustained, aberrant activation can lead to a miscoordination of cell wall synthesis and repair, contributing to fungal cell death.

Molecular Target of Iprobenfos in Rhizoctonia solani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprobenfos, an organophosphorus fungicide, is utilized for the control of various fungal pathogens, including Rhizoctonia solani, the causative agent of sheath blight in rice and other diseases. The primary molecular mechanism of this compound is believed to be the disruption of phospholipid biosynthesis, with a particular impact on the synthesis of phosphatidylcholine (PC). This guide synthesizes the current understanding of the molecular target of this compound in R. solani, drawing from available research on this compound and related organophosphorus compounds. While direct, detailed biochemical data for this compound in R. solani is limited, this guide provides a comprehensive overview based on existing literature, including proposed mechanisms, potential enzymatic targets, and relevant experimental approaches.

Introduction

Rhizoctonia solani is a soil-borne fungal pathogen with a broad host range, causing significant economic losses in various crops worldwide. Control of R. solani often relies on the application of chemical fungicides. This compound is a systemic fungicide that has demonstrated efficacy against this pathogen.[1] Understanding the precise molecular target of this compound is crucial for optimizing its use, managing potential resistance, and developing novel fungicides with similar modes of action.

The proposed primary mode of action for this compound is the inhibition of phospholipid synthesis.[1] Phospholipids are essential components of cellular membranes, playing critical roles in maintaining membrane integrity, signal transduction, and various enzymatic activities. Disruption of their synthesis can lead to catastrophic consequences for the fungal cell.

Proposed Molecular Target: Inhibition of Phosphatidylcholine Biosynthesis

The biosynthesis of phosphatidylcholine (PC) in fungi primarily occurs through the methylation of phosphatidylethanolamine (PE). This pathway, often referred to as the Kennedy pathway, involves a series of enzymatic steps. While the precise enzyme inhibited by this compound in R. solani has not been definitively elucidated in publicly available literature, studies on analogous organophosphorus fungicides in other fungi suggest that the target lies within this pathway.

The key enzymatic steps in the final stages of PC biosynthesis from PE are catalyzed by phosphatidylethanolamine N-methyltransferases. These enzymes sequentially add methyl groups to PE to form phosphatidyl-N-methylethanolamine (PME), phosphatidyl-N,N-dimethylethanolamine (PDE), and finally PC. It is hypothesized that this compound may act as an inhibitor of one or more of these methyltransferases.

Signaling Pathway Diagram

References

Methodological & Application

Application Note and Protocol: Quantification of Iprobenfos in Rice Paddies using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iprobenfos is an organophosphorus fungicide widely utilized in rice cultivation to control fungal diseases such as rice blast.[1] Its presence and persistence in rice paddy ecosystems, including water and soil, are of significant environmental and food safety concern. This document provides a detailed protocol for the quantitative analysis of this compound in rice paddy water and soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by sensitive and selective MS/MS detection.[2][3]

Principle

The analytical method involves the extraction of this compound from water and soil matrices using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into an HPLC-MS/MS system. Separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols

Sample Collection and Preservation

-

Rice Paddy Water: Collect water samples from various points in the rice paddy into amber glass bottles. To minimize microbial degradation, transport the samples to the laboratory on ice and store them at 4°C. If analysis is not performed within 48 hours, acidify the samples to a pH < 2 with sulfuric acid and store them at 4°C for a maximum of 7 days.

-

Rice Paddy Soil: Collect soil samples from the top 10-15 cm layer using a soil auger.[4] Combine multiple sub-samples to form a composite sample for each sampling location. Remove any stones, roots, or other debris.[4] Air-dry the soil samples at room temperature, grind them to a fine powder, and pass them through a 2 mm sieve. Store the sieved soil samples in airtight containers at 4°C until analysis.

Sample Preparation and Extraction

The QuEChERS method is a popular and effective technique for extracting pesticides from various matrices.[2][3]

3.2.1. Rice Paddy Water

-

Allow the water sample to reach room temperature and shake well to ensure homogeneity.

-

Measure 10 mL of the water sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

3.2.2. Rice Paddy Soil

-

Weigh 5 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of ultrapure water to hydrate the soil sample and vortex for 30 seconds.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Take a 1 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

3.4.1. HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 10% B, ramp to 95% B in 8 min, hold for 2 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min. |

3.4.2. MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

3.4.3. MRM Transitions for this compound

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of this compound. Two transitions are typically monitored: one for quantification and one for confirmation.[5][6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 289.1 | 205.0 | 10 | 91.0 | 25 |

Method Validation

The analytical method should be validated to ensure its performance is suitable for the intended purpose.[7] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[8][9][10]

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| LOD | Signal-to-Noise ratio of 3:1 | 0.01 - 0.1 µg/L |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.05 - 0.5 µg/L |

| Accuracy (Recovery) | 70 - 120%[2][11] | 85 - 110% |

| Precision (RSD) | ≤ 20% | < 15% |

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: this compound Concentration in Rice Paddy Samples

| Sample ID | Matrix | Concentration (µg/L or µg/kg) | Standard Deviation |

| RPW-01 | Water | 1.23 | 0.09 |

| RPW-02 | Water | 0.87 | 0.06 |

| RPS-01 | Soil | 5.6 | 0.4 |

| RPS-02 | Soil | 3.2 | 0.3 |

Table 2: Method Validation Summary

| Matrix | Linearity (R²) | LOQ (µg/L or µg/kg) | Recovery (%) | Precision (RSD %) |

| Water | 0.998 | 0.05 | 95.2 | 6.8 |

| Soil | 0.996 | 0.1 | 91.5 | 8.2 |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound in rice paddy samples.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in rice paddy water and soil. The use of the QuEChERS extraction method simplifies sample preparation while maintaining good recovery and precision. This protocol is suitable for routine monitoring of this compound residues in environmental samples, contributing to food safety and environmental protection efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nrcgrapes.in [nrcgrapes.in]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FADEUP - Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect [sigarra.up.pt]

Application Notes and Protocols for Iprobenfos in Integrated Pest Management (IPM) for Rice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprobenfos is a systemic organophosphorus fungicide used in rice cultivation to control fungal diseases, primarily rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Rhizoctonia solani.[1][2] Its mode of action involves the inhibition of phospholipid biosynthesis, a crucial process for the formation of fungal cell membranes.[3] While effective as a fungicide, the application of this compound within an Integrated Pest Management (IPM) framework for rice requires careful consideration due to its significant impact on non-target organisms.[1]

Originally developed for the control of the brown planthopper, this compound exhibits high toxicity to the natural enemies of rice pests.[1] This can disrupt the ecological balance in the rice paddy ecosystem, potentially leading to the resurgence of secondary pests, a phenomenon that runs counter to the core principles of IPM which emphasize the conservation of beneficial insects.[1] Therefore, a thorough understanding of its application, efficacy, and ecological footprint is essential for its responsible use.

These application notes provide an overview of this compound, its mechanism of action, protocols for its evaluation, and a summary of its effects on both target and non-target organisms to aid researchers and professionals in assessing its role in rice pest management strategies.

Data Presentation

Table 1: Efficacy of this compound against Target Rice Pathogens

| Target Pathogen | Efficacy Metric | Concentration | Result | Reference |

| Rhizoctonia solani | Radial Growth | 400 ppm | 20.10 cm | [1] |

| Rhizoctonia solani | Mycelial Growth Inhibition | 200 ppm | Significant inhibition | [4] |

| Rhizoctonia solani | Mycelial Growth Inhibition | 400 ppm | Significant inhibition | [4] |

Table 2: Toxicity of this compound to Non-Target Organisms

| Organism | Test Type | Value | Unit | Reference |

| Rat | Acute Oral LD50 | 240 | mg/kg | [5] |

| Rat | Dermal LD50 | 700 | mg/kg | [5] |

| Mouse | Acute Oral LD50 | 1600 | mg/kg | [5] |

| Cyprinus carpio (Common Carp) | 96h LC50 | 15.804 | mg/L | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Inhibition

This compound acts as a choline biosynthesis inhibitor (CBI), disrupting the synthesis of phosphatidylcholine (PC), a major component of fungal cell membranes.[7] This inhibition primarily affects the Kennedy pathway, which is the main route for PC biosynthesis in Magnaporthe oryzae.[7] The disruption of PC synthesis leads to disorganized cell membranes and leakage of cellular contents.[7]

Caption: Inhibition of phosphatidylcholine biosynthesis by this compound.

Experimental Workflow: In Vitro Fungicide Efficacy

The "poisoned food technique" is a standard method to evaluate the in vitro efficacy of fungicides against mycelial growth.

Caption: Workflow for in vitro fungicide efficacy testing.

Experimental Protocols

In Vitro Efficacy of this compound against Magnaporthe oryzae (Poisoned Food Technique)

Objective: To determine the inhibitory effect of this compound on the mycelial growth of Magnaporthe oryzae in a laboratory setting.

Materials:

-

Pure culture of Magnaporthe oryzae

-

Potato Dextrose Agar (PDA) medium

-

This compound (technical grade)

-

Sterile Petri dishes (90 mm)

-

Sterile distilled water

-

Autoclave

-

Laminar flow hood

-

Incubator

-

Micropipettes

-

Sterile cork borer (5 mm)

Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in sterile distilled water. From this, prepare serial dilutions to achieve the desired final concentrations in the PDA medium (e.g., 10, 50, 100, 200 ppm).

-

Poisoned Media Preparation: Cool the sterilized PDA to approximately 45-50°C. Under aseptic conditions in a laminar flow hood, add the required volume of the this compound dilutions to the molten PDA to obtain the final test concentrations. Mix thoroughly and pour 20 ml of the amended PDA into each sterile Petri dish. A control set of plates should be prepared with PDA and sterile distilled water only. Allow the plates to solidify.

-

Inoculation: From a 7-10 day old culture of M. oryzae, cut a 5 mm mycelial disc from the periphery of the colony using a sterile cork borer. Aseptically place one disc, mycelial side down, in the center of each PDA plate (both treated and control).

-

Incubation: Incubate the plates at 25-28°C in an inverted position.

-

Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plates has almost covered the entire plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Percent Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average diameter of the fungal colony in the control plate (mm)

-

T = Average diameter of the fungal colony in the treated plate (mm)

-

-

In Vivo Evaluation of this compound for Rice Blast Control

Objective: To assess the efficacy of this compound in controlling rice blast disease under greenhouse or field conditions.

Materials:

-

Rice seeds of a blast-susceptible variety

-

Pots or designated field plots

-

This compound formulation (e.g., 48% EC)

-

Spore suspension of Magnaporthe oryzae

-

Spraying equipment

-

Humid chamber (for greenhouse experiments)

Procedure:

-

Plant Cultivation: Sow rice seeds in pots or field plots and maintain them under optimal conditions for growth. For greenhouse experiments, raise the seedlings to the 3-4 leaf stage.

-

Fungicide Application: Prepare the desired concentration of this compound spray solution according to the manufacturer's recommendations (e.g., 1 ml/L). Spray the rice plants until runoff, ensuring uniform coverage. A control group of plants should be sprayed with water only.

-

Inoculation: 24 hours after the fungicide application, inoculate the plants by spraying them with a spore suspension of M. oryzae (e.g., 1 x 10^5 spores/ml).

-

Incubation: For greenhouse experiments, place the inoculated plants in a humid chamber (>90% relative humidity) at 25-28°C for 24 hours to facilitate infection. Then, move them to greenhouse benches. For field experiments, rely on natural environmental conditions favorable for disease development.

-

Disease Assessment: 5-7 days after inoculation, assess the disease severity using a standard disease rating scale (e.g., 0-9 scale, where 0 is no disease and 9 is severe infection). Calculate the Percent Disease Index (PDI).[8]

-

Data Analysis: Compare the PDI of the this compound-treated plants with the control plants to determine the efficacy of the fungicide in controlling rice blast.

Residue Analysis of this compound in Rice Grain and Straw by GC-MS

Objective: To quantify the residue of this compound in rice grain and straw samples.

Materials:

-

Rice grain and straw samples from this compound-treated fields

-

Homogenizer/blender

-

Centrifuge

-

Acetonitrile (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound analytical standard

Procedure (based on QuEChERS method):

-

Sample Preparation: Homogenize a representative sample of rice grain or straw.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 ml centrifuge tube.

-

Add 10 ml of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 ml aliquot of the acetonitrile supernatant and transfer it to a 2 ml microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO4, 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Analysis:

-

Take the supernatant and inject a small volume (e.g., 1 µl) into the GC-MS system.

-

The GC-MS should be equipped with a suitable capillary column and operated in selected ion monitoring (SIM) mode for quantification of this compound.

-

Prepare a calibration curve using the this compound analytical standard to quantify the residue levels in the samples.

-

Conclusion

This compound is an effective fungicide for the control of major rice diseases. However, its application within an IPM program must be carefully managed. Its high toxicity to natural enemies can lead to undesirable ecological consequences, such as pest resurgence. This underscores the importance of judicious use, including proper timing and application rates, and monitoring of both pest and beneficial insect populations. The protocols outlined above provide a framework for the systematic evaluation of this compound, enabling researchers to generate data that can inform more sustainable and ecologically sound rice pest management strategies. Future research should focus on developing strategies to mitigate the negative impacts of this compound on non-target organisms and exploring its potential synergies with other IPM tactics.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Rhizoctonia solani Kühn Pathophysiology: Status and Prospects of Sheath Blight Disease Management in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphatidylcholine and chitin biosynthesis in Pyricularia oryzae, Botrytis fabae and Fusarium graminearum by edifenphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. RTECS NUMBER-DD6650000-Chemical Toxicity Database [drugfuture.com]

- 6. ajbls.com [ajbls.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jagroforenviron.com [jagroforenviron.com]

Application Notes and Protocols: In Vitro Efficacy of Iprobenfos Against Rice Blast

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro testing of Iprobenfos efficacy against the rice blast pathogen, Magnaporthe oryzae (also known as Pyricularia oryzae). This document includes experimental procedures, data presentation guidelines, and visual diagrams of the workflow and the fungicide's mode of action.

Introduction

Rice blast, caused by the fungus Magnaporthe oryzae, is a devastating disease that leads to significant crop losses worldwide.[1][2][3] Chemical control remains a primary strategy for managing this disease, with fungicides like this compound playing a crucial role.[1][4] this compound is an organophosphorus systemic fungicide that provides protective and curative action against rice blast.[5] Its proposed mode of action is the inhibition of phospholipid synthesis, a critical process for fungal cell membrane integrity.[5]

These protocols outline the "poisoned food technique," a standard laboratory method to evaluate the in vitro efficacy of fungicides by measuring the inhibition of mycelial growth.[6][7]

Quantitative Data Summary

The following table summarizes the type of quantitative data that can be generated using the described protocol. Efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth. For comparative purposes, published EC50 values for other fungicides against M. oryzae are included.

| Fungicide | Target Pathogen | EC50 (ppm) | Reference |

| This compound | Magnaporthe oryzae | To be determined by the user | - |

| Mancozeb | Pyricularia oryzae | 0.25 | [8] |

| Tricyclazole | Pyricularia oryzae | - | [9][10] |

| Azoxystrobin + Difenoconazole | Pyricularia oryzae | Highly toxic | [10] |

| Carbendazim | Magnaporthe oryzae | - | [9] |

| Propiconazole | Magnaporthe oryzae | - | [9] |

Note: The efficacy of fungicides can vary based on the specific isolate of the pathogen and the experimental conditions.

Experimental Protocols

Preparation of Fungal Culture and Inoculum

-

Fungal Isolate: Obtain a pure culture of Magnaporthe oryzae. The isolate should be maintained on a suitable culture medium such as Potato Dextrose Agar (PDA).

-

Sub-culturing: Sub-culture the fungus onto fresh PDA plates and incubate at 25 ± 2°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Inoculum Discs: From the periphery of an actively growing culture, cut 5 mm diameter mycelial discs using a sterilized cork borer. These discs will serve as the inoculum.

Preparation of Fungicide-Amended Media (Poisoned Food Technique)

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent (e.g., sterile distilled water or a small amount of acetone, depending on solubility, which is then brought to volume with sterile water). This compound is soluble in a variety of organic solvents and insoluble in water.[5]

-

Serial Dilutions: From the stock solution, prepare a series of desired concentrations (e.g., 10, 50, 100, 200, 500 ppm) of this compound.

-

Media Amendment: Prepare PDA medium and sterilize it in an autoclave. Allow the medium to cool to about 45-50°C.

-

Poisoning the Media: Add the required volume of each this compound concentration to the molten PDA to achieve the final desired concentrations. For example, to prepare 100 ml of 10 ppm PDA, add 1 ml of a 1000 ppm stock solution to 99 ml of PDA.

-

Control Plates: Prepare control plates containing PDA without any fungicide. If a solvent was used to dissolve the this compound, a solvent control should also be prepared.

-

Pouring Plates: Pour approximately 20 ml of the fungicide-amended and control PDA into sterile 90 mm Petri dishes. Allow the plates to solidify at room temperature.

Inoculation and Incubation

-

Inoculation: Aseptically place one 5 mm mycelial disc of M. oryzae at the center of each prepared Petri dish (both fungicide-amended and control).

-

Replication: Each concentration, including the control, should be tested in triplicate to ensure the reliability of the results.

-

Incubation: Incubate the inoculated plates in an inverted position at 25 ± 2°C for 7-10 days, or until the mycelial growth in the control plates has reached the edge of the plate.

Data Collection and Analysis

-

Measurement of Mycelial Growth: After the incubation period, measure the radial mycelial growth (in mm) in two perpendicular directions for each plate. Calculate the average diameter of the fungal colony.

-

Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition for each fungicide concentration is calculated using the following formula:

Percent Inhibition (%) = [(C - T) / C] x 100

Where:

-

C = Average diameter of mycelial growth in the control plate (mm)

-

T = Average diameter of mycelial growth in the treated plate (mm)

-

-

Determination of EC50: The EC50 value can be determined by plotting the percentage of mycelial growth inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Visualizations

Caption: Experimental workflow for in vitro testing of this compound.

Caption: Proposed mechanism of action of this compound.

References

- 1. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jagroforenviron.com [jagroforenviron.com]

- 4. The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity and Uses of Iprobenfos_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro efficacy of some fungicides for the management of Rice Blast Pathogen Magnaporthe oryzae | Moroccan Journal of Agricultural Sciences [techagro.org]

- 8. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pakbs.org [pakbs.org]

- 10. imskolkata.org [imskolkata.org]

Application Notes and Protocols: Formulation of Iprobenfos as a 40% Emulsifiable Concentrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Iprobenfos as a 40% Emulsifiable Concentrate (EC). This compound is a systemic organophosphorus fungicide with both protective and curative action, primarily used to control fungal diseases in rice and other crops.[1][2] Its mode of action involves the inhibition of fungal mycelium growth and spore germination by interfering with the biosynthesis of phospholipids, essential components of fungal cell membranes.[3]

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is crucial for developing a stable and effective formulation.

| Property | Value | Reference |

| Chemical Name | S-benzyl O,O-diisopropyl phosphorothioate | [1] |

| CAS Number | 26087-47-8 | [2] |

| Molecular Formula | C13H21O3PS | [2] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | Light yellow oily liquid | This compound Analytical Standard |

| Solubility | Soluble in acetone, acetonitrile, methanol, and xylene (>1 kg/L ). Water solubility is 430 mg/L (20°C). | This compound 95%TC 40%EC 50%EC fungicide |

Formulation of 40% this compound Emulsifiable Concentrate

An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in a water-immiscible solvent, along with emulsifiers, to form a stable emulsion when diluted with water.[4][5][6]

Typical Formulation Composition

This table presents a typical composition for a 40% this compound EC formulation. The percentages are by weight.

| Component | Role | Typical Concentration (% w/w) | Example |

| This compound (Technical, 95% purity) | Active Ingredient | ~42.1% | - |

| Solvent | Carrier for the active ingredient | ~45-50% | Xylene, Dimethylbenzene[7], Aromatic paraffin solvents (e.g., Solvesso series)[8] |

| Emulsifier 1 (Anionic) | Promotes spontaneous emulsification and provides electrostatic stabilization | ~3-5% | Calcium dodecylbenzene sulfonate[7] |

| Emulsifier 2 (Non-ionic) | Provides steric stabilization to the emulsion | ~2-4% | Phenethyl phenol polyethoxy ether[7], Castor oil ethoxylates, Fatty alcohol ethoxylates[9] |

| Stabilizers/Adjuvants | (Optional) To improve stability and performance | As needed | - |

| Total | 100% |

Experimental Protocol for Preparation

This protocol outlines the step-by-step procedure for preparing a laboratory-scale batch of 40% this compound EC.

Materials and Equipment:

-

This compound technical grade (95% purity)

-

Solvent (e.g., Xylene)

-

Emulsifiers (e.g., Calcium dodecylbenzene sulfonate, Phenethyl phenol polyethoxy ether)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Graduated cylinders or pipettes

Procedure:

-

Solvent and Active Ingredient: Weigh the required amount of solvent into a beaker.

-

Dissolution: With continuous stirring, slowly add the weighed this compound technical to the solvent. Stir until the active ingredient is completely dissolved, resulting in a clear solution.

-

Emulsifier Addition: Add the calculated amounts of the anionic and non-ionic emulsifiers to the solution.

-

Homogenization: Continue stirring the mixture until a homogenous, clear concentrate is obtained. This process is typically carried out at room temperature (20±2°C).[10]

-

Packaging: Transfer the final formulation into a suitable, tightly sealed container.

Quality Control Protocols

To ensure the efficacy and stability of the 40% this compound EC, a series of quality control tests are essential. These protocols are based on internationally recognized CIPAC (Collaborative International Pesticides Analytical Council) methods.[11][12]

Appearance and Physical State

-

Protocol: Visually inspect the formulation in a clear container at room temperature.

-

Acceptance Criteria: The formulation should be a clear, homogenous liquid, free from any suspended matter or sedimentation.

Active Ingredient Content (Assay)

This protocol is a general guideline for the determination of this compound content using Gas Chromatography with Flame Ionization Detection (GC-FID).

Equipment and Reagents:

-

Gas Chromatograph with FID detector

-

Analytical column suitable for organophosphate pesticide analysis

-

This compound analytical standard of known purity

-

Internal standard (if necessary)

-

Appropriate solvent for dilution (e.g., Acetone)

-

Volumetric flasks and syringes

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the solvent at known concentrations.

-

Sample Preparation: Accurately weigh a sample of the 40% EC formulation and dilute it with the solvent to a concentration within the calibration range of the standard solutions.

-

GC Analysis: Inject both the standard and sample solutions into the GC system under optimized chromatographic conditions (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates).

-

Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions to determine the concentration of the active ingredient.[13]

Acceptance Criteria: The determined percentage of this compound should be within the specified range of the target concentration (e.g., 40% ± 2%).

Emulsion Stability and Re-emulsification

This protocol is based on the CIPAC MT 36 method.[14][15]

Equipment and Reagents:

-

100 ml graduated cylinders with stoppers

-

CIPAC standard hard water

-

Water bath maintained at 30°C ± 1°C

-

Pipette

Procedure:

-

Add 95 ml of CIPAC standard hard water to a 100 ml graduated cylinder.

-

Add 5 ml of the 40% this compound EC formulation to the cylinder.

-

Stopper the cylinder and invert it 30 times.

-

Place the cylinder in the water bath and let it stand undisturbed.

-

Observe and record the amount of free oil or cream separation at the top and/or sediment at the bottom after 30 minutes, 2 hours, and 24 hours.[15]

-

Re-emulsification: After 24 hours, invert the cylinder 10 times.

-

Observe if the separated phases re-emulsify to form a uniform emulsion.

Acceptance Criteria:

-

Emulsion Stability: Typically, no more than a small amount of separation (e.g., < 2 ml of cream or oil) should be observed after 2 hours.

-

Re-emulsification: The formulation should re-emulsify to a homogenous state after inversion.

pH Determination

-

Protocol: Prepare a 1% emulsion of the formulation in distilled water. Measure the pH of the emulsion using a calibrated pH meter.

-

Acceptance Criteria: The pH should be within a specified range (e.g., 4.0 - 7.5) to ensure stability and compatibility with spray equipment.

Visualization of Workflow and Mechanism

Formulation Workflow

The following diagram illustrates the key steps in the formulation of the 40% this compound Emulsifiable Concentrate.

Caption: Workflow for the formulation of 40% this compound EC.

Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

This compound exerts its fungicidal effect by inhibiting the biosynthesis of phosphatidylcholine, a crucial component of fungal cell membranes. This disruption leads to impaired membrane integrity and ultimately, cell death.[3]

Caption: this compound inhibits phosphatidylcholine biosynthesis.

References

- 1. rayfull.com [rayfull.com]

- 2. This compound 40% EC – Systemic Fungicide for Rice and Vegetable Crops [smagrichem.com]

- 3. This compound | 26087-47-8 | Benchchem [benchchem.com]

- 4. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]

- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]

- 6. Emulsifiable Concentrate Formulation [solutionsstores.com]

- 7. CN100391342C - Germicide composition containing azoxystrobin and this compound and its application - Google Patents [patents.google.com]

- 8. Agricultural & Farming Chemicals | Emulsifiable Concentrates | Azelis [azelis.com]

- 9. Agro – Pesticide Emulsifiers & Fertiliser Processing Chemicals - Sterling Auxiliaries Pvt. Ltd. [sterlingaux.com]

- 10. products.pcc.eu [products.pcc.eu]

- 11. Studies and Testings according to CIPAC-Methods [dev.laus.group]

- 12. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]

- 13. Analytical Method Determination of Penconazole in some Emulsifiable Concentrate (EC) Formulations Using Gas Chromatography [jppp.journals.ekb.eg]

- 14. MT 36 - Emulsion characteristics of emulsifiable concentrates [cipac.org]

- 15. scribd.com [scribd.com]

Application Notes and Protocols: Iprobenfos Seed Treatment for Systemic Control of Rice Blast

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the use of Iprobenfos as a foliar fungicide for the control of rice blast (Magnaporthe oryzae). However, specific research and validated protocols on the use of this compound as a seed treatment for systemic control of this disease are not widely available in publicly accessible domains. The following application notes and protocols are therefore based on the known systemic properties of this compound when applied via other methods and generalized protocols for systemic fungicide seed treatments in rice. Researchers should treat the seed treatment protocol as a representative methodology that requires optimization and validation.

Introduction

Rice blast, caused by the fungus Magnaporthe oryzae, is a devastating disease that threatens global rice production. Systemic fungicides offer a promising approach for disease management by being absorbed and translocated within the plant, providing protection to newly developing tissues. This compound is an organophosphate fungicide known for its systemic activity against rice blast.[1] While typically applied as a foliar spray, its potential as a seed treatment for early-stage, systemic protection is an area of interest for research and development. Seed treatment can provide a targeted and environmentally conscious approach to disease control by reducing the overall amount of fungicide used compared to foliar applications.

This compound: Mode of Action

This compound inhibits the growth of Magnaporthe oryzae by disrupting the biosynthesis of phospholipids, which are essential components of fungal cell membranes.[2] This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and proliferation.

Quantitative Data Summary

There is a notable lack of quantitative data specifically for the efficacy of this compound as a seed treatment against rice blast. The available data primarily focuses on foliar applications. The table below summarizes the efficacy of isoprothiolane (another systemic fungicide) from a nursery treatment study to provide a reference for the potential level of control achievable with systemic fungicides applied early in the plant's life stage.

Table 1: Efficacy of Systemic Fungicide Nursery Treatment Against Rice Blast

| Fungicide | Application Method | Target | Control Value (%) | Phytotoxicity | Reference |

| Isoprothiolane | Nursery Box Treatment | Neck Blast | 47.5 | None Observed | [3] |

Note: This data is for Isoprothiolane, not this compound, and is intended to be illustrative of the potential of early-stage systemic fungicide application.

Experimental Protocols

Due to the lack of specific published protocols for this compound seed treatment for systemic blast control, the following is a generalized protocol adapted from established methods for other systemic fungicides in rice.[4][5][6][7][8]

Protocol 1: General Seed Treatment with a Systemic Fungicide for Rice

Objective: To treat rice seeds with a systemic fungicide to evaluate its efficacy in providing systemic protection against Magnaporthe oryzae.

Materials:

-

High-quality certified rice seeds of a blast-susceptible variety

-

Technical grade this compound (or other systemic fungicide)

-

Wetting agent/polymer sticker

-

Fungicide slurry applicator or a rotating drum mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and respiratory protection

-

Sterile distilled water

-

Drying trays or screens

Procedure:

-

Seed Selection and Preparation: Start with high-quality rice seeds that are free from mechanical damage and have a high germination rate.

-

Fungicide Slurry Preparation:

-

Calculate the required amount of fungicide based on the seed weight. A general starting point for many fungicides is 2-3 grams of active ingredient per kilogram of seed.[4] Note: The optimal concentration for this compound as a seed treatment needs to be determined experimentally.

-

Prepare a slurry by mixing the calculated amount of fungicide with a small volume of water. The addition of a commercial wetting agent or polymer sticker is recommended to ensure uniform coating and adherence to the seed surface. A common ratio is 5 ml of water per kilogram of seed.[4]

-

-

Seed Coating:

-

Place the seeds in a seed treater or a rotating drum.

-

Gradually add the fungicide slurry while the mixer is in motion to ensure even coating of all seeds.

-

Continue mixing for several minutes until all seeds are uniformly covered.

-

-

Drying:

-

Spread the treated seeds in a thin layer on drying trays or screens in a well-ventilated area, away from direct sunlight.

-

Allow the seeds to air-dry completely before sowing.

-

-

Sowing and Plant Growth:

-

Sow the treated seeds in pots or field plots according to standard agricultural practices for the region.

-

Include an untreated control group for comparison.

-

Maintain optimal conditions for rice growth.

-

-

Inoculation with Magnaporthe oryzae:

-

At a specific time point post-germination (e.g., 2-3 leaf stage), inoculate the rice seedlings with a spore suspension of Magnaporthe oryzae.

-

-

Disease Assessment:

-

After an incubation period (typically 5-7 days), assess the incidence and severity of rice blast disease.

-

Disease severity can be scored using a standard rating scale (e.g., 0-9 scale).

-

-

Data Analysis:

-

Statistically analyze the disease severity data to compare the level of protection provided by the fungicide seed treatment against the untreated control.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How to treat seeds - IRRI Rice Knowledge Bank [knowledgebank.irri.org]

- 5. Frontiers | Seed Treatment With Systemic Fungicides: Time for Review [frontiersin.org]

- 6. cuvillier.de [cuvillier.de]

- 7. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]

- 8. Seed Treatment With Systemic Fungicides: Time for Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Iprobenfos Translocation in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the translocation of the fungicide Iprobenfos in plant tissues, with a particular focus on rice (Oryza sativa). The protocols outlined below cover experimental design, sample preparation, analytical quantification, and data interpretation.

Introduction

This compound is an organophosphate fungicide widely used in agriculture to control various fungal diseases in crops like rice. Understanding its uptake from the soil, translocation within the plant, and accumulation in different tissues is crucial for evaluating its efficacy, assessing potential phytotoxicity, and ensuring food safety. The following protocols provide a framework for conducting robust studies to determine the mobility and distribution of this compound in plants.

Key Concepts in Translocation Assessment

Two primary metrics are used to quantify the translocation of substances from the soil into plant tissues:

-

Bioconcentration Factor (BCF): This factor indicates the accumulation of a substance in the plant from the surrounding environment (e.g., soil). It is calculated as the ratio of the concentration of the substance in the plant tissue to its concentration in the soil. A BCF value greater than 1 suggests that the plant accumulates the substance at a higher concentration than is present in the soil.

-

Translocation Factor (TF): This factor, also known as the transfer factor, measures the ability of a plant to move a substance from its roots to its aerial parts (shoots, leaves, and grains). It is calculated as the ratio of the concentration of the substance in the shoot to its concentration in the root. A TF value greater than 1 indicates efficient translocation from roots to shoots.

Experimental Workflow for this compound Translocation Study

The overall workflow for assessing this compound translocation in rice plants is depicted in the following diagram.

Caption: Experimental workflow for assessing this compound translocation in plants.

Experimental Protocols

The following are detailed protocols for conducting a study on this compound translocation in rice.

Protocol 1: Rice Cultivation and this compound Application (Soil-Based)

-

Plant Material: Use a certified rice variety (e.g., Oryza sativa L. cv. Nipponbare) to ensure genetic uniformity.

-

Soil Preparation: Prepare a standard paddy soil mixture. If the experiment requires controlled this compound levels, use an artificial soil mixture (e.g., sand, perlite, and peat moss) to minimize background contamination.

-

Potting and Growth: Sow pre-germinated rice seeds in pots containing the prepared soil. Grow the plants in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and photoperiod for rice cultivation.

-

This compound Application: After a suitable growth period (e.g., 21 days), apply a known concentration of this compound to the soil. The application can be done by incorporating a granular formulation into the soil or by drenching the soil with a liquid formulation. A control group with no this compound application is essential.

-

Incubation and Monitoring: Maintain the plants under controlled conditions for a defined period (e.g., 7, 14, and 21 days post-application). Monitor the plants regularly for any signs of phytotoxicity.

-

Harvesting: At each time point, harvest the plants from both the treated and control groups. Carefully uproot the plants to keep the root system intact.

Protocol 2: Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis in food and environmental samples.

-

Tissue Separation: Separate the harvested rice plants into different tissues: roots, shoots (stems), leaves, and, if applicable, grains.

-

Washing: Thoroughly wash the roots with deionized water to remove any adhering soil particles.

-

Homogenization: Chop the separated plant tissues into small pieces and homogenize them using a high-speed blender or a homogenizer to obtain a uniform sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

-

Shake for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Protocol 3: Analytical Quantification (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound.

-

Instrumentation: Use a GC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A suitable temperature gradient to ensure good separation of this compound from matrix components.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for this compound.

-

-

Quantification: Prepare matrix-matched calibration standards to compensate for any matrix effects. The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Data Presentation and Interpretation

The quantitative data obtained from the analysis should be summarized in tables for easy comparison and interpretation.

Table 1: Illustrative this compound Residue Concentrations in Rice Tissues

| Plant Tissue | This compound Concentration (mg/kg) at Day 7 | This compound Concentration (mg/kg) at Day 14 | This compound Concentration (mg/kg) at Day 21 |

| Soil (Initial) | 5.00 | 5.00 | 5.00 |

| Root | 2.15 | 1.89 | 1.65 |

| Shoot (Stem) | 0.85 | 1.02 | 1.15 |

| Leaf | 0.42 | 0.68 | 0.89 |

| Grain | Not Applicable | Not Applicable | 0.05 |

Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical translocation patterns of systemic fungicides in rice. Actual values will vary depending on experimental conditions.

Table 2: Calculated Bioconcentration and Translocation Factors for this compound

| Factor | Day 7 | Day 14 | Day 21 |

| BCF (Root) | 0.43 | 0.38 | 0.33 |

| BCF (Shoot) | 0.17 | 0.20 | 0.23 |

| TF (Shoot/Root) | 0.40 | 0.54 | 0.70 |

Disclaimer: The data presented in this table is for illustrative purposes only.

Interpretation of Results:

-

The Bioconcentration Factor (BCF) values in the illustrative data are less than 1, suggesting that this compound does not accumulate in rice tissues to a great extent relative to the soil concentration under these hypothetical conditions.

-

The Translocation Factor (TF) values are less than 1, indicating that while this compound is taken up by the roots, its movement to the shoots is somewhat restricted in this illustrative example. An increasing TF over time might suggest a slow but continuous translocation process.

Signaling Pathways and Logical Relationships

The translocation of this compound in a plant is a complex process influenced by various physiological and physicochemical factors. The following diagram illustrates the key relationships.

Caption: Factors influencing this compound translocation in plants.

These detailed application notes and protocols provide a comprehensive guide for researchers and scientists to design and execute experiments for assessing this compound translocation in plant tissues. The provided methodologies, data presentation formats, and conceptual diagrams will aid in generating reliable and interpretable results for risk assessment and regulatory purposes.

Troubleshooting & Optimization

Technical Support Center: Overcoming Iprobenfos Resistance in Magnaporthe oryzae

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to iprobenfos resistance in Magnaporthe oryzae, the causal agent of rice blast disease.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound against Magnaporthe oryzae?

A1: this compound is a systemic organophosphate fungicide that primarily acts by inhibiting phospholipid biosynthesis.[1][2] Specifically, it interferes with the transmethylation process in the biosynthesis of phosphatidylcholine, a crucial component of fungal cell membranes.[3] This disruption of membrane synthesis and integrity leads to the inhibition of fungal growth and, ultimately, cell death.

Q2: What are the known or suspected molecular mechanisms of this compound resistance in M. oryzae?

A2: While specific gene mutations conferring this compound resistance are not extensively detailed in recent literature, resistance to organophosphate fungicides like this compound in fungi can generally be attributed to several mechanisms:

-

Target Site Modification: Alterations in the enzymes involved in the phosphatidylcholine biosynthesis pathway could reduce the binding affinity of this compound, rendering it less effective.

-

Metabolic Detoxification: Increased expression or activity of detoxification enzymes, such as cytochrome P450 monooxygenases, can lead to the breakdown of this compound into non-toxic metabolites before it reaches its target site.[4][5]

-

Efflux Pump Overexpression: Overexpression of ATP-binding cassette (ABC) or other multidrug resistance (MDR) transporters can actively pump this compound out of the fungal cell, preventing it from reaching a toxic intracellular concentration.

-

Cross-Resistance: Studies have shown a significant positive correlation between resistance to this compound and edifenphos, another phosphorothiolate fungicide.[6] This suggests a common resistance mechanism is likely at play for this class of fungicides.

Q3: Are there known synergists that can help overcome this compound resistance?

A3: While specific synergists registered for use with this compound are not commonly documented, the use of synergists is a known strategy to combat fungicide resistance.[7][8] For resistance mechanisms involving metabolic detoxification or efflux pumps, specific inhibitors can restore sensitivity. For example, inhibitors of cytochrome P450 enzymes or efflux pumps could potentially increase the efficacy of this compound against resistant strains.[8] Combining this compound with fungicides that have a different mode of action is also a recommended resistance management strategy.[1]

Troubleshooting Guides

Problem: My M. oryzae isolates show reduced sensitivity to this compound in the lab. How can I confirm and characterize this resistance?

Solution: A systematic approach is needed to confirm and characterize suspected resistance. This involves determining the sensitivity profile of your isolates compared to a known sensitive strain and investigating the potential underlying mechanisms.

Caption: Experimental workflow for confirming and investigating this compound resistance.

Problem: I have confirmed this compound resistance. What are my options for controlling M. oryzae?

Solution: Once resistance is confirmed, an integrated management strategy is crucial. Relying solely on this compound will likely be ineffective.

-

Fungicide Rotation: Immediately switch to or rotate with fungicides that have a different mode of action (i.e., a different FRAC group). This prevents the selection of resistant individuals.

-

Use of Mixtures: Apply tank-mixes of this compound with a fungicide from a different group. This can be effective if resistance to one of the components already exists.[8]

-

Alternative Fungicides: Consider using alternative effective fungicides against M. oryzae. (See Table 2).

-

Integrated Pest Management (IPM): Combine chemical control with non-chemical methods, such as using resistant rice cultivars, managing water and nutrient levels, and practicing good field sanitation to reduce disease pressure.

Data Presentation

Table 1: Sensitivity Profile of Magnaporthe oryzae to this compound

This table summarizes the sensitivity data for this compound against wild-type (sensitive) and less-sensitive field populations of M. oryzae. The data is based on Minimum Inhibitory Concentration (MIC) values, from which EC50 values are derived to represent the concentration required to inhibit 50% of growth.

| Isolate Type | This compound Concentration (µg/mL) | Description | Reference |

| Sensitive (Wild-Type) | MIC: 55 (EC50 estimated < 55) | Representative sensitive isolates show no growth at this concentration. | [6] |

| Less-Sensitive Field Isolates | MIC: > 55 (EC50 estimated > 55) | A significant portion (up to 84%) of field isolates show growth at 55 µg/mL, indicating reduced sensitivity. | [6] |

Note: EC50 values are estimated based on the provided MIC data. Actual EC50 will vary between individual isolates.

Table 2: Alternative Fungicides for Management of Rice Blast

| Fungicide Class (FRAC Group) | Active Ingredient | Mode of Action |

| Melanin Biosynthesis Inhibitors (MBI) | Tricyclazole | Inhibits melanin biosynthesis in the appressoria. |

| Sterol Biosynthesis Inhibitors (SBI) | Tebuconazole, Propiconazole | Inhibit ergosterol biosynthesis, a key component of fungal cell membranes. |

| Quinone outside Inhibitors (QoI) | Azoxystrobin, Trifloxystrobin | Inhibit mitochondrial respiration, blocking ATP synthesis. |

| Carboxamides (SDHI) | Pydiflumetofen | Inhibit mitochondrial respiration by targeting the succinate dehydrogenase enzyme complex.[9][10] |

Key Signaling Pathway

This compound disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of phosphatidylcholine, a major phospholipid.

Caption: this compound inhibits a key enzyme in phosphatidylcholine synthesis.

Experimental Protocols

Protocol 1: Determination of EC50 for this compound

This protocol outlines the steps for determining the half-maximal effective concentration (EC50) of this compound against M. oryzae isolates using a mycelial growth assay on fungicide-amended agar.

Materials:

-

Pure cultures of M. oryzae isolates (test isolates and a known sensitive control).

-

Potato Dextrose Agar (PDA) medium.

-

This compound stock solution (e.g., 10,000 µg/mL in acetone or DMSO).

-

Sterile petri dishes (90 mm).

-

Sterile distilled water.

-

Sterile cork borer (5 mm diameter).

-

Incubator set to 25-28°C.

Methodology:

-

Prepare Fungicide-Amended Media:

-

Autoclave PDA medium and cool it to 50-55°C in a water bath.

-

Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µg/mL).

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations. Add the same volume of solvent (acetone/DMSO) to the control plates (0 µg/mL).

-

Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify. Prepare at least three replicate plates per concentration for each isolate.

-

-

Inoculation:

-

Use a sterile 5 mm cork borer to cut mycelial plugs from the actively growing margin of a 7-10 day old M. oryzae culture.

-

Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

-

-

Incubation:

-

Seal the plates with paraffin film and incubate them in the dark at 25-28°C.

-

-

Data Collection:

-

Measure the colony diameter (in two perpendicular directions) of each plate after the colony on the control plate has reached approximately 70-80% of the plate diameter (usually 5-7 days).

-

Calculate the average diameter for each replicate.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

-

Use statistical software to perform a probit or log-logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.

-

From the regression analysis, determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth.

-

References

- 1. Toxicity and Uses of Iprobenfos_Chemicalbook [chemicalbook.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The roles of Magnaporthe oryzae avirulence effectors involved in blast resistance/susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MoMCP1, a Cytochrome P450 Gene, Is Required for Alleviating Manganese Toxin Revealed by Transcriptomics Analysis in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. Synergistic Agents to Reduce Fungicide Resistance and Health Risks | National Agricultural Library [nal.usda.gov]

- 8. gcsaa.org [gcsaa.org]

- 9. researchgate.net [researchgate.net]

- 10. Multiple mutations in succinate dehydrogenase subunits conferring resistance to fungicide Pydiflumetofen in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Iprobenfos Application Timing for Rice Growth Stages

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the optimal application timing of Iprobenfos for managing key fungal diseases in rice. The information is presented in a question-and-answer format to address specific experimental and troubleshooting queries.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended window for this compound application to control rice blast and sheath blight?

A1: The critical window for this compound application to manage both rice blast (Magnaporthe oryzae) and sheath blight (Rhizoctonia solani) is between the late tillering stage and the heading stage of rice development. For sheath blight specifically, fungicide applications are typically recommended from panicle differentiation to heading, with the boot stage often being the most effective time for application. To effectively manage neck and panicle blast, preventive sprays are often required, with the heading stage being a critical application point if only one application is feasible.

Q2: At which specific growth stage is this compound most effective against sheath blight?

A2: While a broad window exists, research indicates that for sheath blight, the most effective timing for a single fungicide application is the boot stage (when the panicle is 2-4 inches within the flag leaf sheath). Applying fungicides too early, such as at the green ring stage (panicle initiation), may not provide lasting protection until maturity, potentially leading to a faster progression of the disease later in the season. Applications made at the boot and heading stages have been shown to significantly reduce disease severity.

Q3: How does the timing of this compound application impact its efficacy against rice blast?